Ethyl 4-morpholinobenzoate

説明

Contemporary Significance in Chemical and Biomedical Sciences

The morpholine (B109124) ring is a heterocyclic motif frequently utilized in medicinal chemistry due to its favorable metabolic, biological, and physicochemical properties. nih.gov Its incorporation into molecular structures can enhance potency, confer desirable drug-like characteristics, and improve pharmacokinetic profiles. nih.gov The morpholine scaffold is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity. nih.gov This versatility has led to the development of morpholine-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.nettandfonline.com

Morpholinobenzoate derivatives, which combine the morpholine ring with a benzoate (B1203000) ester, have been identified as a noteworthy class of compounds. scribd.com For instance, certain morpholinobenzoate derivatives have been investigated as potential inhibitors of Sortase A (SrtA), an enzyme crucial for the virulence of Gram-positive bacteria. researchgate.netjmb.or.kr The development of inhibitors for such targets is a key strategy in the search for new antimicrobial agents.

Beyond medicinal applications, derivatives of morpholine are also significant in the field of agrochemicals, where they have been incorporated into compounds developed for their fungicidal, insecticidal, and herbicidal properties. nih.govacs.org The structural and electronic properties of the morpholine moiety contribute to the biological activity in these contexts as well. acs.org

Overview of Related Benzoate and Heterocyclic Chemical Scaffolds

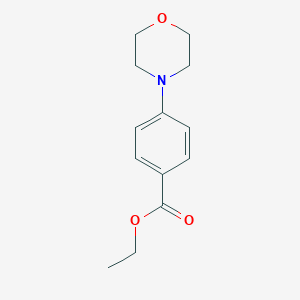

The chemical structure of Ethyl 4-morpholinobenzoate (B8396354) is composed of two key components: the benzoate ester group and the morpholine heterocyclic ring. Both of these scaffolds are independently significant in organic and medicinal chemistry.

Benzoate Esters: Esters are a fundamental class of organic compounds. chemicalbook.com The benzoate ester functional group is a common feature in many molecules of industrial and pharmaceutical importance. chemicalbook.com Esterification is a widely used strategy in drug design to create prodrugs, which can improve a drug's bioavailability by increasing its lipophilicity for better cell membrane diffusion. nih.govacs.org These ester prodrugs are then hydrolyzed by enzymes within the body to release the active drug. acs.org Benzoate esters themselves can exhibit biological activity; for example, they have been studied for their potential as antitubercular agents and as inhibitors of tetracycline (B611298) destructases, enzymes that confer antibiotic resistance. nih.govacs.org The introduction of an ester group can also influence the photoluminescence properties of a molecule. researchgate.net

Heterocyclic Scaffolds: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to drug discovery, forming the core of a vast majority of pharmaceuticals. researchgate.net The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is particularly valued. researchgate.net Its secondary nitrogen atom provides a versatile site for chemical modification, while the oxygen atom can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules like enzymes. researchgate.nettandfonline.com This combination of features makes the morpholine scaffold a reliable building block in the design of new bioactive molecules. nih.gov

Current Research Gaps and Future Perspectives for Ethyl 4-morpholinobenzoate Investigations

While the broader class of morpholinobenzoate esters has shown promise, the specific compound this compound remains relatively underexplored in the scientific literature. Much of the existing research focuses on derivatives with additional functional groups or different substitution patterns, which have been synthesized to explore specific biological targets.

Identified Research Gaps:

Comprehensive Biological Screening: There is a lack of extensive biological screening data for this compound itself. Its activity profile across a wide range of assays (e.g., antimicrobial, anticancer, enzyme inhibition) has not been systematically determined.

Mechanism of Action Studies: For many functionalized benzoate esters and morpholine-containing compounds, the precise mechanism of action at the molecular level is not fully understood. For this compound, mechanistic studies are a clear next step should any significant biological activity be identified.

Structure-Activity Relationship (SAR) Studies: Although SAR studies exist for various classes of morpholine derivatives and benzoate esters, a detailed analysis placing this compound within a library of closely related analogues is needed to understand how its specific structure contributes to any observed activity. researchgate.netacs.org

Future Perspectives:

Synthetic Derivatization: this compound serves as a readily available starting material for the synthesis of more complex molecules. Future research could focus on creating a library of derivatives by modifying the ethyl ester or the aromatic ring to probe interactions with specific biological targets.

Materials Science Applications: The optical properties of functionalized benzoate esters suggest a potential avenue for investigation. researchgate.net Research into the photophysical properties of this compound and its derivatives could uncover applications in materials science, for example, in the development of new liquid crystals or fluorescent probes. mdpi.com

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict potential biological targets and guide the synthesis of more potent analogues of this compound.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19614-15-4 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | ethyl 4-morpholin-4-ylbenzoate |

| Physical Form | Solid |

| Purity | ≥98% |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDMLRNYDAKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376968 | |

| Record name | Ethyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19614-15-4 | |

| Record name | Ethyl 4-(4-morpholinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Ethyl 4 Morpholinobenzoate and Its Analogues

Strategies for the Synthesis of Ethyl 4-morpholinobenzoate (B8396354) Core Structure

The synthesis of the core structure of Ethyl 4-morpholinobenzoate can be achieved through several strategic pathways, primarily involving the formation of the ester linkage and the introduction of the morpholine (B109124) moiety onto the benzene (B151609) ring.

Esterification Pathways to this compound

Esterification is a key step in the synthesis of this compound, which involves the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.com

Fischer-Speier Esterification:

A widely used method is the Fischer-Speier esterification, which involves reacting 4-morpholinobenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgwvu.edu This reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms, for instance, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.comoperachem.com

The mechanism of Fischer esterification proceeds through several steps: byjus.com

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack of the alcohol on the activated carbonyl carbon. byjus.com

Proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of water and subsequent deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. wvu.edu

| Reactants | Catalyst | Conditions | Product |

| 4-morpholinobenzoic acid, Ethanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Reflux, often with removal of water | This compound |

Other Esterification Methods:

Alternative methods for esterification include reacting the carboxylate salt of 4-morpholinobenzoic acid with an ethyl halide (like ethyl iodide or ethyl bromide) in an SN2 reaction, or converting the carboxylic acid to an acid chloride followed by reaction with ethanol. libretexts.org These methods can be advantageous for substrates that are sensitive to the strongly acidic conditions of Fischer esterification. wikipedia.org

Amination Reactions for Morpholine Moiety Incorporation

The incorporation of the morpholine ring onto the aromatic core is another critical synthetic transformation. This is typically achieved through amination reactions, where a carbon-nitrogen bond is formed.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction can be used to synthesize this compound by coupling morpholine with an ethyl 4-halobenzoate (e.g., ethyl 4-fluorobenzoate, ethyl 4-chlorobenzoate, or ethyl 4-bromobenzoate). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial and can influence the reaction's scope and efficiency. wuxiapptec.com The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wuxiapptec.com

| Aryl Halide | Amine | Catalyst System | Base | Product |

| Ethyl 4-halobenzoate | Morpholine | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand | Strong base (e.g., NaOtBu) | This compound |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is another viable method, particularly when the benzene ring is activated by electron-withdrawing groups. fishersci.fimasterorganicchemistry.com In the case of this compound synthesis, the ester group provides some electron-withdrawing character, which can facilitate the reaction. The reaction involves the attack of morpholine (the nucleophile) on an ethyl 4-halobenzoate, displacing the halide leaving group. numberanalytics.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. numberanalytics.comnptel.ac.in The presence of a strong electron-withdrawing group ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.comnptel.ac.in Microwave irradiation has been shown to enhance the rates of SNAr reactions. cem.com

| Substrate | Nucleophile | Conditions | Product |

| Ethyl 4-fluorobenzoate | Morpholine | Polar aprotic solvent (e.g., DMSO, DMF), Heat | This compound |

A specific experimental procedure involves heating ethyl 4-fluoroacetophenone with morpholine in the presence of silver carbonate and potassium persulfate in DMF at 120 °C for 20 hours. rsc.org

Multi-component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, one-pot syntheses that combine several reaction steps without isolating intermediates are highly relevant.

For instance, a one-pot procedure could involve the in-situ formation of an aryl halide followed by a Buchwald-Hartwig amination. Alternatively, a tandem reaction might involve an initial transformation that generates a suitable precursor, which then undergoes esterification or amination in the same reaction vessel. The development of such streamlined processes is a continuous goal in synthetic chemistry to improve efficiency and reduce waste. mdpi.comrsc.org

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further modified to create a library of derivatives with potentially diverse properties. These modifications can be targeted at the benzoate (B1203000) ring or the ethyl ester moiety.

Regioselective Functionalization of the Benzoate Ring

Introducing substituents at specific positions on the benzoate ring requires regioselective reactions. The existing morpholine and ethyl ester groups direct incoming electrophiles to particular positions. The morpholino group is an ortho, para-directing activator, while the ethyl carboxylate group is a meta-directing deactivator.

For electrophilic aromatic substitution reactions, such as nitration or halogenation, the substitution pattern will be determined by the combined directing effects of these two groups. The strong activating effect of the morpholino group will likely direct incoming electrophiles to the positions ortho to it (positions 3 and 5). For example, reductive amination of 4-fluoro-3-nitrobenzaldehyde (B1361154) with an aniline (B41778) derivative followed by further substitution and hydrolysis is a known pathway for creating substituted diaryl benzoic acid structures. nih.gov

Directed ortho-metalation is another powerful strategy for regioselective functionalization. In this approach, a directing group guides a metalating agent (like an organolithium or magnesium reagent) to deprotonate a specific ortho position, creating an organometallic intermediate that can then react with various electrophiles. rsc.org While the morpholino group can act as a directing group, the specifics for this compound would need to be determined experimentally.

Modifications of the Ethyl Ester Moiety

The ethyl ester group of this compound is also amenable to various chemical transformations.

Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (4-morpholinobenzoic acid) by treatment with aqueous acid or base.

Amidation: Reaction of the ester with an amine can produce the corresponding amide. This reaction, known as aminolysis, often requires heating or catalysis.

Reduction: The ester can be reduced to the corresponding primary alcohol (4-morpholinophenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) can convert the ester into a tertiary alcohol, with the addition of two equivalents of the Grignard reagent's R group.

These modifications allow for the synthesis of a wide array of this compound analogues with tailored properties for various applications.

Diversification of the Morpholine Ring System

The synthesis of analogues of this compound often involves modifications to the morpholine ring to explore structure-activity relationships for various biological targets. These modifications can include the introduction of substituents at different positions of the morpholine ring, leading to a diverse range of compounds.

Strategies for creating substituted morpholines often begin with vicinal amino alcohols, which can be cyclized through various methods. researchgate.net For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols into morpholines. organic-chemistry.org Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate to yield morpholine structures. organic-chemistry.org

The synthesis of stereodefined C-substituted morpholines can be achieved through the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt. organic-chemistry.org Furthermore, enantioselective synthesis of 3-substituted morpholines is possible via a one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org Photocatalytic methods have also been developed for the coupling of silicon amine protocol (SLAP) reagents and aldehydes to produce substituted morpholines under continuous flow conditions. organic-chemistry.org These synthetic routes provide access to a wide array of morpholine derivatives, which can then be coupled with a benzoate moiety to generate analogues of this compound. For example, a series of chiral alkoxymethyl morpholine analogues have been synthesized and evaluated as dopamine (B1211576) D4 receptor antagonists. nih.gov Similarly, new series of 2,4-disubstituted morpholines have been developed as selective ligands for the dopamine D₄ receptor. nih.gov

Representative Synthetic Strategies for Morpholine Ring Diversification

| Starting Material | Reagents and Conditions | Product Type |

| 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | Substituted Morpholines organic-chemistry.org |

| Nitrogen-Tethered Alkenes | Boron trifluoride etherate | Substituted Morpholines organic-chemistry.org |

| 1,2-Amino Alcohols | α-phenylvinylsulfonium salt | Stereodefined C-substituted Morpholines organic-chemistry.org |

| Aminoalkyne Substrates | Ru catalyst with (S,S)-Ts-DPEN ligand | Enantioselective 3-substituted Morpholines organic-chemistry.org |

| Silicon Amine Protocol (SLAP) Reagents and Aldehydes | TPP (organic photocatalyst), Lewis acid additive, continuous flow | Substituted Morpholines organic-chemistry.org |

Catalytic Systems in Morpholinobenzoate Synthesis

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is a cornerstone for the synthesis of aryl amines, including this compound. The Buchwald-Hartwig amination stands out as a powerful method for forming carbon-nitrogen (C-N) bonds between aryl halides (or triflates) and amines like morpholine. wikipedia.orgorganic-chemistry.org This reaction has largely superseded harsher, traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium source and ligand is critical for the reaction's success. beilstein-journals.org Ligands such as XPhos have demonstrated high activity and stability, enabling efficient amination of both aryl and heteroaryl halides. beilstein-journals.org Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the reliable coupling of primary amines. wikipedia.org

For the synthesis of this compound and its analogues, an aryl halide such as ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-chlorobenzoate) is coupled with morpholine in the presence of a palladium catalyst, a suitable ligand, and a base (e.g., sodium tert-butoxide). Microwave irradiation has also been employed to facilitate these C(sp²)–N coupling reactions, often leading to good to excellent yields. beilstein-journals.org Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for C-N bond formation. researchgate.netnih.gov

Key Components in Buchwald-Hartwig Amination for this compound Synthesis

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(dba)₂, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling reaction beilstein-journals.org |

| Ligand | XPhos, BINAP, DPPF | Stabilizes the palladium center and promotes catalytic activity wikipedia.orgbeilstein-journals.org |

| Aryl Halide | Ethyl 4-chlorotoluene, Ethyl 4-iodobenzoate | Substrate providing the benzoate moiety acs.org |

| Amine | Morpholine | Substrate providing the morpholine moiety |

| Base | Sodium tert-butoxide, Potassium tert-butoxide, Cesium carbonate | Promotes deprotonation of the amine beilstein-journals.org |

Organocatalysis and Biocatalysis in Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthetic transformations. wikipedia.orgorganic-chemistry.orgmt.com While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key bond-forming steps. For instance, organocatalysts can activate substrates through the formation of iminium or enamine intermediates, or through non-covalent interactions like hydrogen bonding. wikipedia.org Asymmetric organocatalysis is particularly valuable for creating chiral molecules, which could be relevant for producing enantiomerically pure analogues of this compound. mt.comnih.gov

Biocatalysis, which employs enzymes or whole cells, is another green and highly selective approach to synthesis. mdpi.com Enzymes offer remarkable stereo-, regio-, and chemoselectivity under mild reaction conditions. acs.org While a direct one-step enzymatic synthesis of this compound is not standard, biocatalytic methods can be applied to produce key intermediates. For example, lipases can catalyze the formation of ester bonds. acs.org Transaminases are another class of enzymes that can be used for the synthesis of amines. researchgate.net The field of biocatalysis is rapidly advancing, with techniques like directed evolution allowing for the tailoring of enzymes to specific, non-natural reactions. mdpi.com

Photoredox and Light-Mediated Transformations

Photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions using visible light. chemrxiv.orgrsc.org This methodology often involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. chemrxiv.orgnih.gov

For the synthesis of morpholinobenzoates, photoredox catalysis can facilitate the coupling of an aryl halide with morpholine. The mechanism typically involves the excited photocatalyst interacting with one of the coupling partners to generate a radical species, which then participates in the C-N bond-forming event. nih.gov These light-mediated reactions can often be performed at room temperature and can tolerate a wide range of functional groups. chemrxiv.org

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotocatalysis, has also proven to be a highly effective strategy. researchgate.net For example, combining a photocatalyst with a nickel catalyst can enable C-N bond formation between aryl halides and amines under exceptionally mild conditions, sometimes even without the need for complex ligands. researchgate.net Light can also be used to promote other types of reactions, such as the synthesis of degradable polymers. nih.gov

Reaction Mechanism Investigations of this compound Formation

Nucleophilic Acyl Substitution Mechanisms in Benzoate Formation

The formation of the ethyl benzoate portion of this compound typically proceeds through a nucleophilic acyl substitution mechanism. askfilo.comquora.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. pearson.com

A common method for ester synthesis is the Fischer esterification, where a carboxylic acid (4-morpholinobenzoic acid) reacts with an alcohol (ethanol) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.ukbyjus.comvedantu.com

Nucleophilic attack: A molecule of ethanol acts as the nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. askfilo.compearson.com

Proton transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.combyjus.comvedantu.com

Elimination of water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. chemguide.co.ukmasterorganicchemistry.comvedantu.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.ukbyjus.com

Alternatively, the ester can be formed from more reactive carboxylic acid derivatives like acyl chlorides (e.g., 4-morpholinobenzoyl chloride) or acid anhydrides. byjus.com When using an acyl chloride, the reaction with ethanol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, also follows a nucleophilic acyl substitution pathway to form the ester. pearson.com

General Steps in Acid-Catalyzed Esterification (Fischer Esterification)

| Step | Description | Key Intermediate/Transition State |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated carbonyl group |

| 2 | Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer to a hydroxyl group. | Protonated hydroxyl group (good leaving group) |

| 4 | Elimination of a water molecule to reform the carbonyl group. | Protonated ester |

| 5 | Deprotonation to yield the final ester product. | Neutral ester |

Mechanisms of Amine Incorporation and Cross-Coupling Reactions

The formation of the crucial C-N bond in this compound, linking the morpholine moiety to the ethyl benzoate backbone, is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.comacs.org These methods provide powerful and versatile routes for N-arylation.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines due to its high efficiency, functional group tolerance, and relatively mild reaction conditions. chemrxiv.orgfrontiersin.org The reaction typically involves the coupling of an aryl halide (or triflate), such as ethyl 4-halobenzoate, with an amine (morpholine) in the presence of a palladium catalyst and a base. nih.gov

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), like ethyl 4-bromobenzoate, to form a Pd(II) intermediate (Ar-Pd-X).

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as Josiphos-type ligands and dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos), are highly effective. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps and prevent catalyst decomposition. Recent developments have shown that even at very low catalyst loadings (as low as 0.01–0.05 mol% Pd), efficient arylation of morpholine with unactivated aryl chlorides can be achieved. nih.gov

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. researchgate.netnumberanalytics.com While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to milder and more efficient protocols, making it a viable alternative to palladium-catalyzed methods. researchgate.netnih.gov The "Renaissance" of the Ullmann reaction has introduced the use of ligands, different copper sources (CuI, Cu(OAc)2), and a variety of solvents to improve yields and substrate scope. researchgate.netnumberanalytics.com

The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig cycle. However, it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a radical pathway. Ligands such as diamines and amino acids can stabilize the copper catalyst and facilitate the coupling process. numberanalytics.com The reaction is particularly useful for large-scale synthesis due to the lower cost and toxicity of copper compared to palladium. researchgate.net

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., RuPhos, XantPhos). nih.govamazonaws.com | Copper (e.g., CuI, Cu₂O, Cu powder). frontiersin.orgresearchgate.net |

| Aryl Substrate | Aryl halides (Cl, Br, I), triflates. nih.govacs.org | Aryl halides (Br, I are more reactive than Cl). frontiersin.orgresearchgate.net |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₂CO₃). frontiersin.orgnih.gov | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOH). frontiersin.orgmdpi.com |

| Reaction Conditions | Generally milder temperatures (often < 140°C). chemrxiv.org | Traditionally high temperatures, but modern methods allow for milder conditions (60-120°C). frontiersin.orgmdpi.com |

| Key Advantages | High functional group tolerance, broad substrate scope, high efficiency with low catalyst loading. nih.gov | Lower catalyst cost, lower toxicity, suitable for large-scale production. researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of N-aryl amines, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of development is the use of greener solvents. Deep eutectic solvents (DES) and water have emerged as promising alternatives to volatile organic compounds (VOCs). frontiersin.org For instance, CuI-catalyzed Ullmann couplings have been successfully performed in deep eutectic solvents, which are biodegradable and have low vapor pressure, under mild, ligand-free conditions. frontiersin.org Similarly, some N-arylation reactions have been developed to proceed in water, sometimes eliminating the need for organic solvents and phase-transfer catalysts. frontiersin.orgrsc.org

Another significant trend is the development of ligand-free catalytic systems. While ligands are often crucial for high reactivity, they can be expensive and difficult to separate from the final product. mdpi.com Research has shown that under specific conditions, such as using deep eutectic solvents or particular nanocatalysts, the Ullmann N-arylation of amines can proceed efficiently without the need for additional ligands. frontiersin.org

| Green Approach | Description | Example/Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign media. | Ullmann coupling in Deep Eutectic Solvents (DES) or water, reducing pollution and process hazards. | frontiersin.org |

| Ligand-Free Catalysis | Designing catalytic systems that do not require expensive and potentially toxic ligands. | CuI-catalyzed amination of aryl halides in neat water or DES, simplifying purification and reducing cost. | frontiersin.org |

| Heterogeneous Catalysis | Using catalysts on solid supports for easy separation and recycling. | Copper supported on magnetic nanoparticles (Cu/Fe₃O₄) allows for catalyst recovery with an external magnet and reuse for multiple cycles. | mdpi.com |

| Energy Efficiency | Employing methods that reduce energy consumption and reaction times. | Microwave-assisted Suzuki and other cross-coupling reactions can dramatically shorten synthesis times. | scielo.org.mx |

| Greener Precursor Synthesis | Applying green principles to the synthesis of starting materials. | Solvent-free esterification using zeolite catalysts to produce ethyl 4-nitrobenzoate, a precursor for the final product. | scirp.org |

| Safer Reagents | Substituting hazardous reagents with safer alternatives. | Reduction of a nitro-precursor using indium in aqueous ethanol instead of flammable catalytic hydrogenation. | orgsyn.org |

Comprehensive Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 4 Morpholinobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Ethyl 4-morpholinobenzoate (B8396354) provides key insights into the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, morpholine (B109124), and ethyl ester protons are observed.

The aromatic protons on the benzoate (B1203000) ring typically appear as two doublets in the downfield region of the spectrum. The protons ortho to the electron-donating morpholine group are shielded and appear at a lower chemical shift (further upfield) compared to the protons meta to it, which are adjacent to the electron-withdrawing ester group. One set of these aromatic protons appears as a doublet at approximately 7.95 ppm with a coupling constant (J) of 8.8 Hz, while the other set appears as a doublet around 6.86 ppm, also with a J value of 8.8 Hz. rsc.org

The protons of the ethyl group give rise to two signals: a quartet and a triplet. The quartet, resulting from the methylene (B1212753) protons (–CH₂–) coupled to the three protons of the adjacent methyl group, is typically observed around 4.34 ppm. The methyl protons (–CH₃) appear as a triplet at approximately 1.38 ppm due to coupling with the two methylene protons.

The protons of the morpholine ring exhibit characteristic signals. The four protons on the carbons adjacent to the oxygen atom (O(CH₂)₂) are deshielded and appear as a triplet around 3.86 ppm. The four protons on the carbons adjacent to the nitrogen atom (N(CH₂)₂) are also observed as a triplet, typically around 3.32 ppm.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-morpholinobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.95 | d | 8.8 | 2H, Aromatic |

| 6.86 | d | 8.8 | 2H, Aromatic |

| 4.34 | q | 7.1 | 2H, -OCH₂CH₃ |

| 3.86 | t | 4.8 | 4H, Morpholine (-OCH₂) |

| 3.32 | t | 4.8 | 4H, Morpholine (-NCH₂) |

| 1.38 | t | 7.1 | 3H, -OCH₂CH₃ |

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, typically around 166.4 ppm. The aromatic carbons show distinct signals, with their chemical shifts influenced by the substituents. The carbon atom attached to the ester group (C1) and the carbon atom attached to the morpholine nitrogen (C4) are observed at approximately 121.2 ppm and 154.9 ppm, respectively. The aromatic carbons ortho and meta to the morpholine group also show characteristic signals.

The carbons of the ethyl group are found in the upfield region of the spectrum. The methylene carbon (–OCH₂) resonates around 60.5 ppm, while the methyl carbon (–CH₃) appears at about 14.4 ppm. The two distinct carbons of the morpholine ring, those adjacent to the oxygen and nitrogen atoms, are observed at approximately 66.7 ppm and 47.3 ppm, respectively.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.4 | C=O (Ester) |

| 154.9 | C4 (Aromatic) |

| 131.4 | C2/C6 (Aromatic) |

| 121.2 | C1 (Aromatic) |

| 113.2 | C3/C5 (Aromatic) |

| 66.7 | Morpholine (-OCH₂) |

| 60.5 | -OCH₂CH₃ |

| 47.3 | Morpholine (-NCH₂) |

| 14.4 | -OCH₂CH₃ |

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques

To further confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons on adjacent carbons and between the methylene and methyl protons of the ethyl group. An HMBC spectrum would reveal long-range correlations between protons and carbons, helping to piece together the different fragments of the molecule, such as the connection of the ethyl group to the benzoate core and the morpholine ring to the aromatic system.

Advanced Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing fine droplets from which ions are generated.

For this compound, ESI-MS in positive ion mode typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₃H₁₇NO₃, the expected exact mass of the neutral molecule is 235.1208. The high-resolution mass spectrometry (HRMS) measurement would show the [M+H]⁺ ion at an m/z value very close to the calculated value of 236.1281, confirming the elemental composition of the molecule. rsc.org Fragmentation of this ion under tandem MS (MS/MS) conditions can provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. nih.gov While this compound may require derivatization to increase its volatility for GC-MS analysis, the resulting mass spectrum would provide a characteristic fragmentation pattern. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (235). The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 190, and the loss of the entire ester group (-COOCH₂CH₃) to yield a fragment corresponding to the morpholinophenyl cation. Further fragmentation of the morpholine ring could also be observed, providing a unique fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with a high degree of accuracy. innovareacademics.in This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass. bioanalysis-zone.com

In the analysis of this compound, HRMS with electrospray ionization (ESI) is a commonly employed method. rsc.org For the protonated molecule [M+H]⁺, the calculated exact mass provides a definitive confirmation of the compound's elemental formula. One study reports the calculated (Calcd.) m/z for the protonated form of a similar morpholino benzoate derivative, C12H16NO3 [M+H]+, as 222.1130, with the found value being m/z 222.1133. rsc.org This close correlation between the calculated and experimental values confirms the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 222.1130 | 222.1133 | rsc.org |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and its conformational arrangement.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. specac.com

For this compound, the FT-IR spectrum exhibits several key absorption bands that confirm its structure. The most prominent peak is the C=O stretching vibration of the ester group, which is typically observed in the region of 1750-1735 cm⁻¹. scirp.org However, conjugation with the aromatic ring can shift this peak to a lower wavenumber. scirp.org For a related compound, ethyl 4-nitrobenzoate, this peak appears at 1712.26 cm⁻¹. scirp.orgresearchgate.net

Other significant bands include the C-O stretching vibrations of the ester group, which typically appear as strong bands in the 1320-1210 cm⁻¹ and 1100-1000 cm⁻¹ regions. scirp.orglibretexts.org Specifically, symmetric and antisymmetric C-O stretches of the ester's COO group are expected around 1269 cm⁻¹ and 1100 cm⁻¹, respectively. scirp.org The ether C-O stretch of the OC2H5 group is also identifiable. scirp.org The morpholine moiety is characterized by C-N and C-O-C stretching vibrations. The C-N stretching vibration is typically found in the 1200-1029 cm⁻¹ range. specac.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in Related Compounds | Reference |

|---|---|---|---|---|

| Ester | C=O Stretch | 1750-1735 | 1712.26 | scirp.org |

| Ester | C-O Stretch (antisymmetric) | 1320-1210 | ~1269 | scirp.org |

| Ester | C-O Stretch (symmetric) | 1100-1000 | ~1100 | scirp.org |

| Ether (Ester) | C-O Stretch | - | 1008.72 | scirp.org |

| Amine (Morpholine) | C-N Stretch | 1200-1029 | - | specac.com |

| Aromatic Ring | C-H Stretch | 3100-3000 | - | libretexts.org |

| Aromatic Ring | C=C Stretch | 1600-1585 | - | libretexts.org |

FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov It measures the inelastic scattering of monochromatic light from a laser source. semi.ac.cn While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. nih.gov

In the context of this compound, FT-Raman spectroscopy can provide further confirmation of the assigned vibrational modes. For instance, the symmetric stretching modes of the SiO4 tetrahedra in certain minerals are observed near 680 cm⁻¹ for tri-octahedral phyllosilicates and near 700 cm⁻¹ for di-octahedral phyllosilicates. schweizerbart.de While not directly applicable to the target molecule, this illustrates the sensitivity of Raman spectroscopy to subtle structural differences. For a related compound, 4-ethylmorpholine, a C-O vibrational mode was reported at 1044 cm⁻¹ in the FT-Raman spectrum. researchgate.net The C=O stretching vibration, also visible in the Raman spectrum, can provide complementary information to the FT-IR data. scialert.net

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule and provides insights into its photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states. libretexts.org The resulting spectrum can be used for both qualitative and quantitative analysis. libretexts.org

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the morpholino and ethyl benzoate groups, which act as auxochromes and chromophores respectively, influences the position and intensity of these absorption bands. units.it The π-π* transitions of the benzene ring are typically observed. units.it In a study of azo dyes derived from benzoic acids, the UV-Vis absorption spectra were recorded in the wavelength range of 250-700 nm. academie-sciences.fr For a similar compound, ethyl 4-aminobenzoate (B8803810), UV-Vis absorption spectra have been recorded to study its interaction with various media. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. uci.edu This technique is highly sensitive and can provide information about the molecule's electronic structure and its environment. mdpi.com

The fluorescence properties of this compound are influenced by the nature of its substituent groups. The morpholino group, being an electron-donating group, can affect the energy of the excited state and thus the emission wavelength. Studies on related amino benzoate derivatives have shown that their fluorescence emission is sensitive to the solvent environment. researchgate.net For instance, the fluorescence emission of ethyl 4-aminobenzoate has been studied in various media, including water and micellar solutions, with an excitation wavelength of 300 nm. researchgate.net The emission spectrum of a related compound, ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, has been recorded in tetrahydrofuran (B95107) at room temperature and at 77K. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for a complete structural elucidation of a chemical compound. X-ray diffraction (XRD) on single crystals is the definitive method for obtaining this information, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.

As of the latest available data, a specific crystallographic information file (CIF) or a detailed crystal structure determination for this compound is not publicly accessible in major crystallographic databases. While the molecular structure can be confidently predicted and analyzed using other spectroscopic methods, the precise packing of the molecules in the crystalline lattice, which is revealed by X-ray crystallography, remains to be experimentally determined and reported.

For context, crystallographic analyses of structurally related benzoate derivatives have been reported. For instance, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate has been determined, revealing the presence of three independent molecules in the asymmetric unit with differing conformations. nih.gov This highlights the conformational flexibility that can be present in such molecules. Another example, ethyl 4-(3-chlorobenzamido)benzoate, was found to crystallize in the triclinic space group P-1.

The process of X-ray crystallographic analysis involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis provides a wealth of structural information, which is typically presented in a standardized format known as a Crystallographic Information File (CIF). wikipedia.orggithub.iocam.ac.uk

A hypothetical crystallographic analysis of this compound would yield precise data on its solid-state conformation, including the planarity of the benzene ring, the conformation of the morpholine ring (typically a chair conformation), and the orientation of the ethyl ester group relative to the aromatic ring. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, which govern the crystal packing.

While a dedicated crystallographic study for this compound is not currently available, the general principles of X-ray diffraction analysis underscore its importance in providing an unambiguous and highly detailed picture of the solid-state structure of a molecule. thermofisher.comijcce.ac.iryoutube.comyoutube.com Such data is invaluable for understanding the physical properties of the compound and for rationalizing its behavior in the solid state.

Theoretical and Computational Chemistry Studies on Ethyl 4 Morpholinobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For Ethyl 4-morpholinobenzoate (B8396354), these computational methods are instrumental in understanding its fundamental chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating vibrational frequencies corresponding to the molecule's infrared and Raman spectra. stfc.ac.uk

For compounds similar to Ethyl 4-morpholinobenzoate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to obtain the optimized ground state geometry. tcsedsystem.eduresearchgate.net This process minimizes the total energy of the molecule to find its most stable conformation. researchgate.net The calculated geometrical parameters, such as bond lengths and angles, can then be compared with experimental data if available. tcsedsystem.edu

Vibrational frequency analysis is also conducted using DFT. kit.edu These calculations predict the frequencies of different vibrational modes within the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. kit.eduwisc.edu The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. nsf.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoate (B1203000) Derivative (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | - |

| C-O (ester) | 1.35 | - |

| C-C (ring) | 1.39 - 1.41 | 119 - 121 |

| C-N | 1.38 | - |

| O-C-C (ester) | - | 125 |

| C-N-C (morpholine) | - | 112 |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated: researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -(I+A)/2).

These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions. europa.eumdpi.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.67 |

Note: These values are hypothetical and serve as an example of the data generated from such calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is plotted onto the electron density surface, with different colors representing different potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack, often around hydrogen atoms attached to electronegative atoms. researchgate.net Green areas denote neutral or near-zero potential. researchgate.net

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the ester group and the oxygen and nitrogen atoms of the morpholine (B109124) ring, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms on the aromatic ring and the ethyl group would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations can be used to study the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them. libretexts.org This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity and physical properties. libretexts.orgchemrxiv.org

Furthermore, MD simulations can model the interactions between this compound and solvent molecules. solubilityofthings.com By simulating the molecule in a box of explicit solvent (e.g., water), one can study how the solvent affects its conformation and dynamics. These simulations provide a detailed picture of solvation, including the formation of hydrogen bonds and other non-covalent interactions, which are critical for understanding the molecule's solubility and behavior in a biological environment. solubilityofthings.com

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

Molecular docking simulations can be used to generate a ligand-protein interaction profile for this compound with various biological targets. ebyu.edu.tr The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the binding affinity of different poses. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

Virtual screening is a related technique where a large library of compounds is docked against a target protein to identify those with the highest predicted binding affinity. nih.govmdpi.com If this compound were part of such a library, its potential as an inhibitor for various enzymes or receptors could be assessed. For instance, derivatives of morpholinobenzoate have been investigated as potential inhibitors for targets like sortase A in Staphylococcus aureus. researchgate.netresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 88, PHE 102, LYS 150 |

| Hydrogen Bonds | O (carbonyl) with TYR 88; N (morpholine) with ASP 145 |

| Hydrophobic Interactions | Benzene (B151609) ring with PHE 102 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Binding Affinity Prediction and Scoring Functions

Predicting the binding affinity between a small molecule, such as this compound, and a protein target is a cornerstone of computer-aided drug design. nih.gov This process typically involves molecular docking, where the compound is computationally placed into the binding site of a target protein. jscimedcentral.com Subsequently, scoring functions are used to estimate the strength of the interaction, which is often correlated with the experimental binding affinity (e.g., Kᵢ or Kₔ). frontiersin.org

Scoring functions are algorithms that calculate a score representing the binding free energy. researchgate.net They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. researchgate.net The accuracy of these predictions is critical, as it guides the selection of candidates for further development. nih.gov While specific docking scores for this compound are not publicly documented, the general principles of scoring functions would be applied to evaluate its potential against various targets. frontiersin.orgresearchgate.net

Table 1: Overview of Common Scoring Functions in Molecular Docking

| Scoring Function Type | Principle | Examples | Application |

|---|---|---|---|

| Force-Field-Based | Calculates the binding energy using classical mechanics force fields, summing up van der Waals and electrostatic interactions. researchgate.net | DOCK, AutoDock, GoldScore | Estimates intermolecular energies between the ligand and protein. jscimedcentral.comresearchgate.net |

| Empirical | Uses a regression equation derived from experimental binding data of many protein-ligand complexes. Terms in the equation represent different types of interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net | GlideScore, ChemScore | Fast and effective for ranking different ligands that bind to the same target. jscimedcentral.com |

| Knowledge-Based | Derives statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes. researchgate.net | PMF-Score, DrugScore | Evaluates the "drug-likeness" of a binding pose based on preferred geometries from known structures. researchgate.net |

Drug Target Identification and Validation

While this compound itself is not extensively studied, research into its structural analogs provides strong clues for potential drug targets. Derivatives of morpholinobenzoate have been identified as promising inhibitors of Sortase A (SrtA), a crucial virulence factor in Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov

Sortases are enzymes that anchor surface proteins to the bacterial cell wall, playing a key role in pathogenesis. nih.gov Inhibiting SrtA can disarm the bacteria without killing them, which may reduce the selective pressure that leads to antibiotic resistance. nih.gov Computational studies, alongside in vitro assays, have validated SrtA as a viable target for compounds containing the morpholinobenzoate scaffold. nih.govresearchgate.net The identification of such targets is often achieved through a combination of phenotypic screening followed by methods like affinity-based chemoproteomics to deconvolve the specific protein responsible for the observed effect. drughunter.com

Table 2: Potential Drug Target for Morpholinobenzoate Derivatives

| Target Protein | Organism | Function | Rationale for Inhibition |

|---|

| Sortase A (SrtA) | Gram-positive bacteria (e.g., S. aureus) | Cysteine transpeptidase that anchors virulence factors to the cell wall. nih.gov | Inhibition blocks the display of virulence proteins, effectively disarming the pathogen without being bactericidal. nih.govresearchgate.net |

In Silico Pharmacokinetic and Toxicological Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are essential for filtering drug candidates early in the discovery process. nih.govgreenstonebio.com These models use the chemical structure of a compound like this compound to predict its behavior in the body. audreyli.com Platforms like ADMET-AI use machine learning models trained on large datasets to provide these predictions quickly and accurately. greenstonebio.com

Absorption and Distribution Modeling

Absorption models predict how well a compound will be absorbed into the bloodstream, typically after oral administration. Key parameters include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) interaction. Distribution is modeled by predicting factors like Blood-Brain Barrier (BBB) penetration and plasma protein binding. For this compound, a typical in silico prediction would likely indicate good intestinal absorption and moderate plasma protein binding, common for small, relatively lipophilic molecules.

Metabolism Prediction and Metabolite Identification

Computational tools can predict the sites on a molecule most likely to undergo metabolic transformation. nih.gov For this compound, the primary sites of metabolism would be predicted to be the ethyl ester and the morpholine ring. Phase I metabolism would likely involve hydrolysis of the ester group to form 4-morpholinobenzoic acid, and oxidation of the morpholine ring. optibrium.com Advanced methods using neural machine translation can even predict the structures of the resulting metabolites from the parent compound's SMILES notation. rsc.org

Table 3: Predicted Metabolic Reactions for this compound

| Metabolic Phase | Reaction Type | Potential Site on Compound | Predicted Metabolite |

|---|---|---|---|

| Phase I | Ester Hydrolysis | Ethyl ester group | 4-morpholinobenzoic acid |

| Phase I | N-dealkylation | Morpholine ring | 4-(1,4-oxazinan-4-yl)benzoic acid (after oxidation) |

| Phase I | Aromatic Hydroxylation | Benzoate ring | Hydroxylated derivatives |

| Phase II | Glucuronidation | Carboxylic acid (post-hydrolysis) or hydroxyl groups (post-oxidation) | Glucuronide conjugates |

Excretion Pathways and Toxicity Assessment

Toxicity prediction models assess the likelihood of a compound causing adverse effects, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or hepatotoxicity. Excretion pathways are often inferred from the compound's properties; for instance, water-soluble metabolites are typically excreted via the kidneys. In silico analysis for this compound would screen for structural alerts that are associated with toxicity and predict its clearance mechanism.

Table 4: Example of an In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability potential. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low Probability | Low risk of causing cardiac arrhythmia. |

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |

| Hepatotoxicity | Low Probability | Low risk of liver damage. |

Note: The data in this table is illustrative of typical predictions from in silico models and not from direct experimental or published computational studies on this specific compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. jbiochemtech.com For a series of morpholinobenzoate derivatives, a QSAR model could be built to understand how different substituents on the aromatic or morpholine rings affect their inhibitory potency against a target like SrtA. nottingham.ac.uk

These models rely on calculating molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., chemical potential). jbiochemtech.com The resulting model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Table 5: Key Descriptor Classes in QSAR/SPR Models

| Descriptor Class | Description | Example Descriptors | Relevance |

|---|---|---|---|

| Constitutional | Describes the basic composition of the molecule. | Molecular Weight, Atom Count | Basic filtering and property estimation. |

| Topological | Describes atomic connectivity in 2D. | Wiener Index, Kappa Shape Indices | Encodes information about molecular size and branching. |

| Geometrical | Describes the 3D shape of the molecule. | Molecular Surface Area, Volume | Relates to how the molecule fits into a binding site. |

| Physicochemical | Describes properties like lipophilicity and electronic character. | logP, Polar Surface Area (PSA), Dipole Moment | Crucial for predicting absorption, distribution, and receptor interaction. |

Development of Predictive Models for Biological Activity

Predictive models are a cornerstone of computational chemistry, aiming to establish a quantitative relationship between the chemical structure of a compound and its biological activity. For this compound, the development of such models would be instrumental in identifying its potential therapeutic targets and optimizing its structure for enhanced efficacy.

Detailed research findings in the field of computational chemistry have demonstrated the utility of Quantitative Structure-Activity Relationship (QSAR) models. While specific QSAR studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology can be applied. A hypothetical QSAR study would involve compiling a dataset of morpholinobenzoate derivatives with their experimentally determined biological activities against a specific target, for instance, as bacterial RNA polymerase inhibitors. whiterose.ac.uk The development of a predictive model would then proceed through the following steps:

Descriptor Calculation: A wide array of molecular descriptors for each analogue in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates a selection of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the resulting QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such a model would be invaluable. For example, the model might reveal that a specific distribution of electrostatic potential or the presence of a hydrogen bond acceptor at a particular position is crucial for activity. This knowledge allows for the targeted design of new molecules with potentially improved biological profiles.

To illustrate the potential output of such a study, a hypothetical data table is presented below. This table showcases the kind of data that would be generated in a QSAR study of morpholinobenzoate derivatives.

| Compound ID | Biological Activity (IC₅₀, µM) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| This compound | Hypothetical Value | Calculated Value | 221.26 | 41.9 |

| Analogue 1 | Experimental Value | Calculated Value | Value | Calculated Value |

| Analogue 2 | Experimental Value | Calculated Value | Value | Calculated Value |

| Analogue 3 | Experimental Value | Calculated Value | Value | Calculated Value |

This table is for illustrative purposes to demonstrate the type of data used and generated in a QSAR study.

Pharmacophore Generation and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.netnih.gov This approach is particularly useful in the absence of a high-resolution crystal structure of the target protein. researchgate.net For this compound, generating a pharmacophore model could be a key step in discovering novel lead compounds or in the rational design of more potent inhibitors of a particular enzyme, such as staphylococcal sortase A, for which morpholinobenzoate derivatives have shown inhibitory activity. nih.gov

The process of pharmacophore generation for this compound and its analogues would typically involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for a collection of active morpholinobenzoate derivatives.

Feature Identification: Identifying common chemical features among the active compounds, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Model Generation and Validation: Aligning the active molecules based on these common features to generate a 3D pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive molecules.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel molecules that fit the pharmacophoric requirements, a process known as virtual screening. nih.gov This can lead to the identification of structurally diverse compounds with the potential for the desired biological activity.

Furthermore, the principles of ligand design can be applied to optimize the structure of this compound. These principles guide the modification of a lead compound to enhance its binding affinity and selectivity for the target. drugdesign.org Key principles include:

Exploiting Hydrogen Bonding: The oxygen atoms of the ester and morpholine moieties in this compound can act as hydrogen bond acceptors. Modifications could be made to optimize these interactions with the target protein.

Optimizing Hydrophobic Interactions: The ethyl group and the benzene ring contribute to the hydrophobic character of the molecule. Altering these groups could lead to improved van der Waals contacts within a hydrophobic pocket of the binding site.

Considering Electrostatic Interactions: The distribution of charge across the molecule is critical for its interaction with the electrostatic field of the active site. Modifications that enhance electrostatic complementarity can significantly improve binding affinity.

A hypothetical pharmacophore model for a series of morpholinobenzoate derivatives might include the features outlined in the table below.

| Pharmacophoric Feature | Description | Potential Contribution from this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the ester, Oxygen of the morpholine ring |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The central benzene ring. |

| Hydrophobic (HY) | A non-polar region of the molecule. | The ethyl group. |

This table represents a hypothetical pharmacophore model derived from a study of morpholinobenzoate derivatives.

By integrating predictive modeling with pharmacophore generation and rational ligand design, the therapeutic potential of this compound can be systematically explored and enhanced, paving the way for the development of novel and effective therapeutic agents.

Biological and Medicinal Chemistry Investigations of Ethyl 4 Morpholinobenzoate and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation